REACTION_CXSMILES
|
C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].[CH2:9]([O:11][C:12](=[O:17])CC(C)C)[CH3:10].CI.[CH2:20]1[CH2:24]OC[CH2:21]1>>[CH2:9]([O:11][C:12](=[O:17])[C:5]([CH3:6])([CH3:7])[CH:20]([CH3:24])[CH3:21])[CH3:10] |f:0.1|
|
Name
|
|
Quantity
|
113 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C)C)=O
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
113 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the creamy mixture was stirred for 1 h at −78° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
resulting in a very thick mixture
|
Type
|
CUSTOM
|
Details
|
The dry-ice bath was removed
|
Type
|
CUSTOM
|
Details
|
replaced with an ice bath at 0° C
|
Type
|
ADDITION
|
Details
|
Another 150 mL of dry THF was added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the flask was re-immersed in a dry-ice/acetone bath
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for another 50 min
|
Duration
|
50 min
|
Type
|
CUSTOM
|
Details
|
the dry-ice/acetone bath was removed
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at ambient temperature for 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 3 mL of conc. HCl and 2 N HCl
|
Type
|
ADDITION
|
Details
|
was added until the pH
|
Type
|
ADDITION
|
Details
|
The mixture was further diluted with 150 mL water and 500 mL Et2O
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 1×100 mL 2 N HCl, 1×100 mL saturated NaHCO3, and 1×200 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(C)C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |